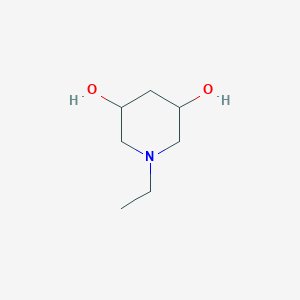

1-Ethylpiperidine-3,5-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

1-ethylpiperidine-3,5-diol |

InChI |

InChI=1S/C7H15NO2/c1-2-8-4-6(9)3-7(10)5-8/h6-7,9-10H,2-5H2,1H3 |

Clave InChI |

SPSPKIBLEWRJKJ-UHFFFAOYSA-N |

SMILES canónico |

CCN1CC(CC(C1)O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Ethylpiperidine 3,5 Diol

Strategies for Stereoselective Synthesis of 1-Ethylpiperidine-3,5-diol

The presence of two stereocenters at the C-3 and C-5 positions of 1-Ethylpiperidine-3,5-diol means that it can exist as cis and trans diastereomers, each of which can be a pair of enantiomers. Consequently, the development of synthetic routes that can selectively produce a single stereoisomer is of high importance.

Diastereoselective synthesis of piperidine-3,5-diols can be achieved through various methods, including the reduction of a suitable piperidone precursor or the cyclization of an acyclic precursor with pre-existing stereocenters. For instance, the diastereoselective reduction of a 1-ethyl-3-hydroxy-5-oxopiperidine intermediate could, depending on the reducing agent and reaction conditions, favor the formation of either the cis- or trans-diol.

A relevant approach involves the regio- and stereoselective synthesis of 4-substituted 1-benzylpiperidine-3,5-diols from 1-benzyl-4,5-epoxypiperidine-3-ols. researchgate.netarkat-usa.org This methodology could be adapted for the synthesis of 1-Ethylpiperidine-3,5-diol by utilizing an N-ethyl substituted starting material. The key step is the nucleophilic opening of the epoxide ring, which proceeds with high regio- and stereoselectivity. researchgate.net

Another powerful strategy is the divergent synthesis of 3,5-dioxygenated piperidines from a mixture of achiral cis- and racemic trans-3,5-piperidine diol precursors. acs.org Through enzyme- and ruthenium-catalyzed reactions, a rac/meso diol mixture can be transformed into a single diastereomer, such as the cis-(3R,5S)-diacetate, with excellent diastereoselectivity. acs.org Subsequent selective transformations can then yield the desired diol. acs.org

Enantioselective synthesis is critical for accessing specific enantiomers of 1-Ethylpiperidine-3,5-diol. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. Asymmetric hydrogenation of a corresponding substituted pyridine (B92270) or pyridinium (B92312) salt using a chiral catalyst is a prominent method for producing chiral piperidines. bohrium.comresearchgate.net For example, rhodium-catalyzed asymmetric reductive transamination of N-alkyl pyridinium salts has been shown to produce a variety of chiral piperidines with high diastereo- and enantioselectivities. bohrium.comresearchgate.net

Organocatalysis also offers powerful enantioselective methods. For instance, a highly enantioselective [4+2] annulation via an organocatalytic Mannich reaction followed by reductive cyclization can yield functionalized piperidines with excellent enantioselectivities (up to >99%). rsc.org This one-pot synthesis demonstrates the potential for creating complex chiral piperidine (B6355638) structures from simple starting materials. rsc.org

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of piperidine derivatives. These auxiliaries, which are temporarily incorporated into the molecule, direct the stereochemical outcome of a reaction and are subsequently removed. For example, enantioselective alkylation of piperidine can be achieved using a chiral perhydropyrido[2,1-b] nih.govgoogle.comresearchgate.net-oxadiazinone derived from mandelic acid as a chiral auxiliary. researchgate.net Similarly, aminoalcohols like (+)-(S,S)-pseudoephedrine can serve as effective chiral auxiliaries in diastereoselective Mannich reactions to produce highly enantioenriched piperidine structures. rsc.org Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have also been successfully used in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to variously substituted piperidine derivatives. cdnsciencepub.com

Organocatalysis provides a complementary approach to metal-based catalysis and chiral auxiliaries. Chiral organocatalysts can activate substrates and facilitate stereoselective bond formation. A notable example is the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid to catalyze the aza-Michael reaction, leading to enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com A hybrid bio-organocatalytic cascade, using a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, has also been developed for the synthesis of 2-substituted piperidines. rsc.org

Table 1: Comparison of Stereoselective Strategies for Piperidine Synthesis

| Strategy | Key Principle | Example Reaction | Stereochemical Control | Reference |

|---|---|---|---|---|

| Diastereoselective Approach | Substrate-controlled reaction on a cyclic or acyclic precursor with existing stereocenters. | Nucleophilic opening of an N-ethyl-4,5-epoxypiperidine-3-ol. | High diastereoselectivity based on the stereochemistry of the starting epoxide. | researchgate.net |

| Enantioselective Catalysis | Use of a chiral catalyst to create stereocenters in a prochiral substrate. | Rhodium-catalyzed asymmetric reductive transamination of an N-ethylpyridinium salt. | High diastereo- and enantioselectivity. | bohrium.comresearchgate.net |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective transformations. | Mannich reaction using (+)-(S,S)-pseudoephedrine as a chiral auxiliary. | High diastereo- and enantioselectivity. | rsc.org |

| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Enantioselective [4+2] annulation via a Mannich-reductive cyclization sequence. | Excellent enantioselectivity. | rsc.org |

Contemporary Approaches for Piperidine Diol Construction

The construction of the piperidine ring itself is a fundamental challenge in organic synthesis. Modern methods focus on efficiency, atom economy, and the use of environmentally benign reagents.

Reductive cyclization is a powerful method for constructing piperidine rings from acyclic precursors. This can involve the cyclization of a molecule containing both an amine or amine precursor and a group that can be reduced to close the ring. For instance, a stereocontrolled route to orthogonally protected anti,anti-4-amino-3,5-piperidine diols has been achieved through the chemoselective reductive opening of a β-lactam ring followed by a reductive cyclization of a cyanomesylate derivative. researchgate.net

Catalytic hydrogenation of substituted pyridines is a widely used and atom-economical method for synthesizing piperidines. asianpubs.orgresearchgate.net Various catalysts, including platinum, palladium, rhodium, and ruthenium, can be employed, often under acidic conditions. google.comasianpubs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, the catalytic hydrogenation of substituted pyridines with a PtO2 catalyst in glacial acetic acid can afford piperidine derivatives. asianpubs.orgresearchgate.net Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated as an effective method that can be performed at ambient temperature and pressure. acs.org

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. The Mitsunobu reaction, for example, allows for the direct cyclization of diols with N-nonsubstituted sulfonamides to form piperidines. clockss.orgresearchgate.net This reaction proceeds via the activation of the hydroxyl groups, facilitating intramolecular nucleophilic substitution by the nitrogen atom. clockss.org While effective, the classical Mitsunobu reaction often generates stoichiometric amounts of byproducts. mdpi.com

Radical cyclizations offer an alternative pathway to piperidine rings. These reactions can be initiated by various means and often proceed with high stereoselectivity. mdpi.comnih.gov For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. nih.govacs.orgresearchgate.net The choice of radical mediator, such as tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, can significantly enhance the diastereoselectivity of the cyclization. nih.govacs.org

Green chemistry principles are increasingly being applied to piperidine synthesis to reduce environmental impact. nih.govresearchgate.netfigshare.com This includes the use of water as a solvent, the development of catalyst systems that can be recycled, and the design of one-pot reactions that minimize waste. rsc.orgrsc.org For example, an efficient green chemistry approach to N-substituted piperidones involves a one-pot reaction that offers significant advantages over classical methods like the Dieckmann condensation. nih.govfigshare.com

Table 2: Overview of Piperidine Ring Construction Methods

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Reductive Cyclization | Formation of the piperidine ring from an acyclic precursor via a reduction and cyclization sequence. | Can provide stereocontrol; often used for complex targets. | researchgate.net |

| Catalytic Hydrogenation | Reduction of a substituted pyridine or pyridinium salt to the corresponding piperidine. | Atom-economical; various catalysts available; can be stereoselective. | asianpubs.orgresearchgate.netacs.org |

| Mitsunobu Reaction | Intramolecular cyclization of a diol with a nitrogen nucleophile (e.g., sulfonamide). | Direct conversion of diols to piperidines; proceeds with inversion of configuration. | clockss.orgresearchgate.net |

| Radical Cyclization | Formation of the piperidine ring via an intramolecular radical addition to an unsaturated bond. | Can be highly diastereoselective; mild reaction conditions. | nih.govacs.org |

| Green Chemistry Approaches | Methods designed to be more environmentally friendly, often involving one-pot procedures or benign solvents. | Reduced waste; improved safety and efficiency. | nih.govfigshare.comrsc.org |

Green Chemistry Principles in the Synthesis of N-Ethylpiperidine Diols

The synthesis of N-ethylpiperidine diols, including 1-Ethylpiperidine-3,5-diol, is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comacs.org Key principles applicable to the synthesis of these compounds include the use of safer solvents, maximization of atom economy, and energy efficiency. acs.orgresearchgate.net

A significant advancement in this area is the use of water as a reaction medium, which is an environmentally benign substitute for traditional organic solvents. mdpi.com For instance, radical reactions mediated by N-ethylpiperidine hypophosphite (EPHP), a related N-ethylpiperidine moiety, have been successfully developed in aqueous media. researchgate.netconicet.gov.ar This approach is particularly relevant as it demonstrates the compatibility of the N-ethylpiperidine scaffold with green solvents. The use of water can enhance reaction rates and selectivity, and simplify product separation. mdpi.com

Catalytic methods are central to green synthesis, as they often lead to higher atom economy by minimizing waste. ntu.edu.sg For the formation of the piperidine ring, catalytic hydrogenation of pyridine precursors over catalysts like Rhodium (Rh) or Iridium (Ir) represents a more efficient route than stoichiometric reductions. organic-chemistry.orgmdpi.com Furthermore, designing synthetic methods that can be conducted at ambient temperature and pressure minimizes the environmental and economic impact associated with energy consumption. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further aligns with green chemistry goals by reducing solvent usage and waste generation. organic-chemistry.org

Exploration of Precursors and Strategic Building Blocks for 1-Ethylpiperidine-3,5-diol

The construction of the 1-Ethylpiperidine-3,5-diol framework relies on the strategic selection of appropriate precursors and building blocks that enable efficient and controlled assembly of the target molecule.

Utility of Substituted Piperidones and Amino Alcohols as Synthetic Intermediates

Substituted piperidones are valuable intermediates in the synthesis of piperidine derivatives. The carbonyl group in the piperidone ring provides a reactive handle for introducing substituents and for reduction to the corresponding hydroxyl group. For instance, a suitably substituted N-ethyl-piperidone could be reduced to form a piperidinol, which could then be further elaborated to the 3,5-diol.

Amino alcohols are fundamental building blocks for a vast array of nitrogen-containing heterocycles. whiterose.ac.ukdiva-portal.org The synthesis of 1,3-amino alcohols, in particular, has been achieved through methods like the ruthenium-catalyzed conversion of propargylic amine derivatives. nih.gov A strategy for synthesizing 1-Ethylpiperidine-3,5-diol could involve the cyclization of an acyclic amino alcohol precursor. For example, an appropriately designed amino-diol could undergo intramolecular cyclization to form the piperidine ring. nih.gov The synthesis of 1,4-amino alcohols has been demonstrated from tetrahydrofuran (B95107) (THF), showcasing the conversion of cyclic ethers into amino alcohol structures which can be precursors to heterocycles. rsc.org The challenge in these approaches lies in achieving high stereo- and regioselectivity during the cyclization process. nih.gov

Role of Related N-Ethylpiperidine Moieties in Organic Synthesis as Reagents or Solvents

Beyond being synthetic targets, N-ethylpiperidine and its derivatives serve important functions in organic synthesis. N-Ethylpiperidine itself is utilized as a solvent and as a basic intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com Its character as a tertiary amine allows it to act as a base or a nucleophile in various chemical transformations. cymitquimica.com

A particularly notable derivative is N-ethylpiperidine hypophosphite (EPHP). EPHP has emerged as a highly effective reagent in radical chemistry. researchgate.net It functions as a hydrogen donor and a chain carrier in radical reactions, enabling transformations such as the deoxygenation of alcohols and vicinal diols. acs.orgmdpi.com A key advantage of EPHP is its utility in aqueous media, making it a valuable tool for green chemistry applications. mdpi.comconicet.gov.ar It has been employed in intermolecular radical carbon-carbon bond-forming reactions in water, affording high yields of addition products. researchgate.net This demonstrates the significant role that functionalized N-ethylpiperidine moieties can play as reagents that facilitate complex chemical transformations under environmentally friendly conditions.

Post-Synthetic Derivatization Strategies of 1-Ethylpiperidine-3,5-diol

Once synthesized, the 1-Ethylpiperidine-3,5-diol molecule offers multiple reactive sites for further chemical modification. The two hydroxyl groups and the tertiary amine present opportunities for selective derivatization to create a library of related compounds.

Regioselective Functionalization of Hydroxyl Groups

A primary challenge in the derivatization of 1-Ethylpiperidine-3,5-diol is achieving regioselectivity—the ability to functionalize one hydroxyl group in the presence of the other. rsc.org Polyhydroxylated molecules like diols often present difficulties due to the similar reactivity of the OH groups. rsc.orgualberta.ca To overcome this, catalytic methods have been developed that can differentiate between hydroxyl groups based on their steric and electronic environments. rsc.org

Organoboron compounds, particularly diarylborinic acids, are highly effective catalysts for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org The proposed mechanism involves the formation of a tetracoordinate borinate complex between the diol and the catalyst. This complex then reacts with an electrophile, with selectivity often favoring the primary or less sterically hindered hydroxyl group. ualberta.caorganic-chemistry.org This methodology is competitive with traditional organotin-catalyzed reactions in terms of efficiency and operational simplicity. organic-chemistry.org

Organocatalysis provides another powerful avenue for selective diol functionalization. rsc.orgrsc.org Catalysts based on nitrogen and phosphorus, as well as peptide-based catalysts, can distinguish between hydroxyl groups through noncovalent interactions, enabling regioselective transformations like acylation and silylation under mild conditions. rsc.org

| Catalyst Type | Transformation | Key Features | Reference |

|---|---|---|---|

| Diarylborinic Acid | Acylation, Sulfonylation, Alkylation | Forms tetracoordinate borinate complexes; high efficiency and operational simplicity. | organic-chemistry.org |

| Hemiboronic Acid | Monofunctionalization | Bench-stable catalyst; activates diols via a tetrahedral adduct. | ualberta.ca |

| Nitrogen/Phosphorus Organocatalysts | Acylation, Silylation | Utilizes noncovalent interactions; enables transformations under mild conditions. | rsc.org |

| Peptide-based Catalysts | Acylation, Silylation | High molecular recognition through hydrogen bonding and electrostatic forces. | rsc.org |

Chemical Transformations at the Piperidine Nitrogen

The tertiary amine of the 1-ethylpiperidine (B146950) core is another site for chemical modification. Dealkylation reactions offer a route to convert the tertiary amine into a secondary amine, which can then be derivatized further. The von Braun reaction, which uses cyanogen (B1215507) bromide, is a classic method for this transformation. thieme-connect.de The reaction proceeds through a quaternary N-cyanoammonium bromide salt, which eliminates an alkyl bromide to yield a cyanamide, subsequently hydrolyzed to the secondary amine. thieme-connect.de

A more modern and widely used method for dealkylation involves reaction with chloroformates. Specifically, 1-chloroethyl chloroformate is effective for the de-ethylation of 1-ethylpiperidine, producing the piperidine hydrochloride salt after decomposition of the intermediate carbamate. thieme-connect.de Besides dealkylation, the nitrogen atom can undergo other transformations. It can be oxidized to form an N-oxide or quaternized by reacting with an alkyl halide to form a quaternary ammonium (B1175870) salt, which can alter the molecule's physical properties and biological activity.

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethylpiperidine 3,5 Diol Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical investigation of 1-Ethylpiperidine-3,5-diol. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete picture of the molecular framework and spatial arrangement of atoms can be assembled.

The relative stereochemistry of the hydroxyl groups in 1-Ethylpiperidine-3,5-diol (cis or trans) can be unequivocally determined by analyzing the proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the C-3 and C-5 positions can be either axial or equatorial.

For the cis-isomer, both hydroxyl groups are on the same side of the ring, leading to a diaxial (a,a) or diequatorial (e,e) arrangement. The diequatorial conformation is generally more stable. In this case, the protons at C-3 and C-5 (H-3 and H-5) are axial. The coupling constants between these protons and the adjacent axial protons on C-2, C-4, and C-6 will be large (typically J ≈ 8–12 Hz), indicative of a diaxial relationship.

For the trans-isomer, the hydroxyl groups are on opposite sides of the ring, resulting in an axial-equatorial (a,e) arrangement. This leads to a mix of small and large coupling constants. For instance, the coupling between an axial proton and an adjacent equatorial proton is typically small (J ≈ 2–5 Hz).

NOE experiments provide through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemical assignments. For example, in the cis-diequatorial isomer, a strong NOE correlation would be expected between the axial protons H-3 and H-5. In the trans-isomer, specific NOE correlations would depend on the exact conformation, but would differ significantly from the cis pattern.

Table 1: Plausible ¹H NMR Data (500 MHz, CDCl₃) for cis- and trans-1-Ethylpiperidine-3,5-diol

| Proton | cis-Isomer (e,e-diols) δ (ppm), Multiplicity, J (Hz) | trans-Isomer (a,e-diols) δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| H-2ax, H-6ax | 2.95, ddd, J = 12.0, 11.5, 3.0 | 3.10, d, J = 12.5 |

| H-2eq, H-6eq | 2.15, dt, J = 12.0, 2.5 | 2.20, m |

| H-3ax | 3.80, tt, J = 11.5, 4.5 | - |

| H-3eq | - | 4.10, br s |

| H-4ax | 1.50, q, J = 12.0 | 1.65, m |

| H-4eq | 2.05, ddd, J = 12.0, 4.5, 2.5 | 1.90, m |

| H-5ax | 3.80, tt, J = 11.5, 4.5 | 3.75, m |

| H-5eq | - | - |

| N-CH₂ | 2.50, q, J = 7.2 | 2.55, q, J = 7.2 |

| N-CH₂CH₃ | 1.10, t, J = 7.2 | 1.12, t, J = 7.2 |

Table 2: Plausible ¹³C NMR Data (125 MHz, CDCl₃) for cis- and trans-1-Ethylpiperidine-3,5-diol

| Carbon | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) |

|---|---|---|

| C-2, C-6 | 58.5 | 57.8 |

| C-3, C-5 | 68.0 | 65.2 (C-3e), 62.5 (C-5a) |

| C-4 | 45.2 | 44.8 |

| N-CH₂ | 52.1 | 52.3 |

The piperidine ring is not static and undergoes conformational changes, primarily ring inversion and nitrogen inversion. acs.org Variable temperature (VT) NMR studies are instrumental in probing these dynamic processes. ucl.ac.uk

For 1-Ethylpiperidine-3,5-diol, as the temperature is lowered, the rate of ring and nitrogen inversion slows down. If the energy barrier to these processes is high enough, separate signals for the different conformers may be observed at low temperatures. bhu.ac.in For instance, the N-ethyl group can be either axial or equatorial. The coalescence temperature of the signals for the axial and equatorial ethyl group protons can be used to calculate the free energy of activation (ΔG‡) for nitrogen inversion. Similarly, the coalescence of signals for the ring protons can provide the energy barrier for ring inversion. ucl.ac.uk

Chemical shift perturbations upon changing solvent or adding a chiral shift reagent can also provide conformational insights. Hydrogen-bonding solvents can perturb the chemical shifts of the hydroxyl protons and the adjacent C-H protons, providing information about their accessibility and orientation.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of 1-Ethylpiperidine-3,5-diol. The accurate mass measurement of the molecular ion ([M+H]⁺) allows for the unambiguous determination of its molecular formula (C₇H₁₅NO₂).

The fragmentation pattern in the mass spectrum provides structural information. For piperidinols, common fragmentation pathways involve the loss of water and cleavage of the piperidine ring. A plausible fragmentation pathway for 1-Ethylpiperidine-3,5-diol under electrospray ionization (ESI) conditions is proposed below:

Initial Protonation: The molecule is protonated, typically at the nitrogen atom, to form the [M+H]⁺ ion.

Loss of Water: A primary fragmentation step is the facile loss of a water molecule from one of the hydroxyl groups, leading to an ion at [M+H-18]⁺. A subsequent loss of a second water molecule can also occur, resulting in an ion at [M+H-36]⁺. scielo.br

Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines. This can result in the loss of an ethyl radical or the opening of the piperidine ring, followed by further fragmentation. libretexts.orgsavemyexams.com A key fragment often observed for N-ethylpiperidines corresponds to the N-ethylpyrrolidinium cation or related structures. aip.org

Table 3: Plausible HRMS Fragmentation Data for 1-Ethylpiperidine-3,5-diol

| m/z (calculated) | Proposed Formula | Description |

|---|---|---|

| 146.1181 | [C₇H₁₆NO₂]⁺ | [M+H]⁺ |

| 128.1075 | [C₇H₁₄NO]⁺ | [M+H - H₂O]⁺ |

| 110.0970 | [C₇H₁₂N]⁺ | [M+H - 2H₂O]⁺ |

| 98.0970 | [C₆H₁₂N]⁺ | α-cleavage, loss of C₂H₅ and H₂O |

Single-Crystal X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. rcsb.orgnih.gov By diffracting X-rays off a single crystal of an enantiomerically pure isomer of 1-Ethylpiperidine-3,5-diol, the precise spatial coordinates of each atom can be determined.

The absolute configuration of the chiral centers (C-3 and C-5) can be established using anomalous dispersion effects, often by calculating the Flack parameter. researchgate.net This technique is crucial for unequivocally assigning the R/S configuration to each stereocenter. The analysis confirms the relative stereochemistry (cis or trans) and the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation. nih.gov

Table 4: Hypothetical Crystallographic Data for cis-(3R,5R)-1-Ethylpiperidine-3,5-diol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.65 |

| b (Å) | 6.21 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 512.5 |

| Z | 2 |

| Density (calc.) (g/cm³) | 1.125 |

| R-factor | 0.045 |

The crystal structure reveals how the molecules pack in the solid state, which is governed by intermolecular forces. For 1-Ethylpiperidine-3,5-diol, hydrogen bonding is expected to be the dominant intermolecular interaction. uzh.ch The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atom can act as a hydrogen bond acceptor.

In the crystal lattice, extensive networks of intermolecular O-H···O and O-H···N hydrogen bonds would likely link the molecules into chains, sheets, or a three-dimensional framework. researchgate.netmdpi.com The specific pattern of these hydrogen bonds will differ between the cis and trans isomers due to the different spatial orientations of their hydroxyl groups, influencing their physical properties such as melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. nih.govfrontiersin.org The spectra are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

For 1-Ethylpiperidine-3,5-diol, the key vibrational modes include:

O-H stretching: A broad band in the FT-IR spectrum around 3400-3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

C-H stretching: Bands in the 3000-2800 cm⁻¹ region corresponding to the stretching of C-H bonds in the piperidine ring and the ethyl group.

C-O stretching: Strong bands in the FT-IR spectrum around 1100-1000 cm⁻¹ due to the C-O single bond stretching of the secondary alcohol groups.

N-H bending (if protonated) and C-N stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration is typically found around 1200-1020 cm⁻¹. researchgate.net

Differences in the fingerprint region of the spectra of the cis and trans isomers can be used to distinguish them, as the vibrational frequencies are sensitive to the local symmetry and conformation of the molecule. researchgate.net

Table 5: Expected Key Vibrational Frequencies (cm⁻¹) for 1-Ethylpiperidine-3,5-diol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Weak |

| C-H stretch (alkyl) | 2970 - 2850 | Medium-Strong | Strong |

| C-O stretch (sec-alcohol) | 1100 - 1050 | Strong | Medium |

| C-N stretch (tert-amine) | 1220 - 1020 | Medium | Medium-Weak |

Due to the absence of specific scientific literature and computational data for the chemical compound "1-Ethylpiperidine-3,5-diol," it is not possible to generate a detailed and scientifically accurate article based on the provided outline.

Therefore, the required information for the sections and subsections, including molecular geometry optimization, electronic properties, global reactivity descriptors, electrostatic potential surface analysis, and conformational analysis, is not available. Proceeding with the article would necessitate fabricating data, which would violate the core principles of scientific accuracy and reliance on verifiable sources.

Computational and Theoretical Investigations of 1 Ethylpiperidine 3,5 Diol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion of atoms and molecules over time. For 1-ethylpiperidine-3,5-diol, MD simulations would provide invaluable insights into its conformational landscape, flexibility, and interactions with its environment.

The dynamic nature of the piperidine (B6355638) ring, which primarily exists in chair and boat conformations, is fundamental to its chemical properties. MD simulations can elucidate the conformational preferences of 1-ethylpiperidine-3,5-diol. Detailed computational studies on substituted piperidines have revealed pronounced conformational effects that dictate reactivity and selectivity. ethz.ch

In a simulation, the molecule would be placed in a periodic box, either surrounded by solvent molecules (solution state) or arranged in a crystal lattice (solid state). By solving Newton's equations of motion for every atom, a trajectory is generated that reveals how the molecule behaves over time. Key areas of investigation would include:

Ring Conformation: Quantifying the equilibrium between different chair and boat conformations of the piperidine ring.

Substituent Orientation: Determining the preference for axial versus equatorial positioning of the ethyl group at the nitrogen and the two hydroxyl groups at carbons 3 and 5. The interconversion between these states is often rapid. wikipedia.org

Intramolecular Hydrogen Bonding: Assessing the probability and dynamics of hydrogen bonds forming between the two hydroxyl groups, or between a hydroxyl group and the nitrogen atom, which can significantly influence the molecule's preferred shape.

Illustrative Data: Conformational Population Analysis An MD simulation could yield data on the relative populations of the most stable conformers. The table below presents a hypothetical distribution, which would be highly dependent on the force field used and the simulation conditions.

| Conformer Description (Hydroxyl Orientations) | Ethyl Group Orientation | Hypothetical Population (%) in Water |

| 3,5-diequatorial | Equatorial | 65 |

| 3-axial, 5-equatorial | Equatorial | 20 |

| 3-equatorial, 5-axial | Equatorial | 10 |

| 3,5-diaxial | Equatorial | 5 |

This table is for illustrative purposes only and represents the type of data that would be generated from a molecular dynamics simulation.

The solvent environment plays a critical role in molecular conformation and reactivity. weebly.comarchive.org MD simulations can explicitly model these solvent effects by including solvent molecules in the simulation box. The polarity and hydrogen-bonding capability of the solvent can dramatically alter the conformational equilibrium of 1-ethylpiperidine-3,5-diol. For instance, polar, protic solvents like water would be expected to form strong hydrogen bonds with the hydroxyl groups, potentially disrupting intramolecular hydrogen bonds and favoring conformations where the hydroxyls are exposed to the solvent. beilstein-journals.orgconicet.gov.ar

Computational approaches can use both explicit solvent models (where individual solvent molecules are simulated) and implicit models (where the solvent is treated as a continuous medium). These simulations would analyze:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl and amine groups.

Conformational Shifts: How the relative populations of different conformers change in solvents of varying polarity (e.g., water, methanol, chloroform).

Chemical Accessibility: How the solvent shell hinders or facilitates the approach of a reactant to the hydroxyl groups or the nitrogen lone pair.

Illustrative Data: Solvent Effect on Diol Separation The average distance between the oxygen atoms of the two hydroxyl groups is a key parameter influenced by solvent. A simulation might produce the following hypothetical results.

| Solvent | Dielectric Constant | Hypothetical Average O-O Distance (Å) |

| Chloroform | 4.8 | 3.1 |

| Methanol | 33.0 | 4.5 |

| Water | 80.1 | 5.2 |

This table is for illustrative purposes only. It demonstrates how solvent polarity might influence the conformation by affecting intramolecular interactions.

Theoretical Prediction of Reaction Mechanisms and Stereoselectivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and predicting their outcomes. kashanu.ac.ir These methods allow for the detailed study of electron distribution and energy changes during a chemical transformation.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. upertis.ac.id The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping the potential energy surface of a reaction, computational chemists can identify the precise geometry of the transition state and calculate this energy barrier.

For 1-ethylpiperidine-3,5-diol, key transformations for analysis would include nucleophilic substitution at the hydroxyl groups or oxidation. TS analysis can distinguish between competing reaction pathways. The Curtin-Hammett principle can be applied in cases where rapidly interconverting conformers react at different rates, meaning the product ratio is determined by the difference in their transition state energies. wikipedia.org Computational studies on similar piperidine systems have successfully used TS analysis to explain observed stereoselectivity. mdpi.comcnr.it

Illustrative Data: Transition State Energies for a Hypothetical Oxidation Reaction Consider the selective oxidation of one of the two hydroxyl groups. DFT calculations could provide the activation energies for the attack on each site.

| Reaction Pathway | Reactant Conformer | Hypothetical Activation Energy (kcal/mol) |

| Oxidation at C3-OH | 3-eq, 5-eq | 22.5 |

| Oxidation at C5-OH | 3-eq, 5-eq | 23.1 |

| Oxidation at C3-OH | 3-ax, 5-eq | 25.8 |

This table is for illustrative purposes only, showing how computational analysis can predict the most likely reaction pathway by comparing activation energies.

The two hydroxyl groups in 1-ethylpiperidine-3,5-diol present the possibility for intramolecular cyclization to form a new heterocyclic ring system, such as a bicyclic ether. Computational methods are ideally suited to explore the feasibility and stereochemical outcome of such reactions. mdpi.com

Theoretical studies would involve:

Modeling Reaction Pathways: Calculating the energy profiles for different possible cyclization mechanisms (e.g., acid-catalyzed or base-mediated).

Predicting Stereoselectivity: The relative orientation of the two hydroxyl groups (cis or trans) in the starting conformer will lead to different transition states for cyclization. By comparing the energies of these competing transition states, the model can predict which diastereomeric product will be favored. cnr.it For example, the formation of a fused ring system would proceed through different transition state geometries depending on whether the reacting hydroxyl groups are diequatorial, diaxial, or axial-equatorial.

Ring Strain Analysis: Calculating the strain energy of the resulting bicyclic products to assess their thermodynamic stability.

Illustrative Data: Competing Transition States in Intramolecular Etherification

| Starting Conformer (OH groups) | Transition State to form... | Hypothetical Relative TS Energy (kcal/mol) | Predicted Major Product |

| cis-3,5-diol (eq, ax) | syn-Bicyclic Ether | 0.0 | syn |

| cis-3,5-diol (eq, ax) | anti-Bicyclic Ether | +4.2 | |

| trans-3,5-diol (eq, eq) | anti-Bicyclic Ether | +1.5 | anti |

| trans-3,5-diol (eq, eq) | syn-Bicyclic Ether | +5.8 |

This table is for illustrative purposes only. It demonstrates how the relative energies of transition states, calculated via QM methods, can predict the stereochemical outcome of a cyclization reaction.

Reactivity and Chemical Transformations of 1 Ethylpiperidine 3,5 Diol

Nucleophilic and Electrophilic Reactivity Profiles of the Hydroxyl Groups

The two hydroxyl groups at the C3 and C5 positions are primary sites for both nucleophilic and electrophilic attack. As nucleophiles, the lone pairs of electrons on the oxygen atoms can participate in a variety of reactions.

Nucleophilic Reactions:

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. The reaction is typically catalyzed by an acid or a base.

Etherification: Williamson ether synthesis can be employed to convert the hydroxyl groups into ethers by reaction with an alkyl halide in the presence of a strong base.

Acylation: Selective acylation is possible, and the use of esters of 1-hydroxypiperidine and other N,N-dialkylhydroxylamines can serve as selective acylating agents. sigmaaldrich.com

Electrophilic Reactions:

The hydroxyl groups can also be made to act as electrophiles after protonation or conversion into a better leaving group, such as a tosylate or mesylate.

Substitution Reactions: Once converted to a sulfonate ester, the hydroxyl group can be displaced by a wide range of nucleophiles in an SN2 reaction. The stereochemical outcome of this reaction is highly dependent on the conformation of the piperidine (B6355638) ring and the nature of the incoming nucleophile.

The reactivity of the hydroxyl groups in diols can be influenced by their relative positions. In 1,3-diols, such as 1-ethylpiperidine-3,5-diol, intramolecular hydrogen bonding can affect the acidity and nucleophilicity of the hydroxyls. wikipedia.org Computational studies on similar polyhydroxy compounds have shown that even small differences in the electronic environment can lead to significant differences in the reactivity of primary hydroxyl groups. nih.gov

Table 1: Representative Reactions of the Hydroxyl Groups

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Etherification | Alkyl halide, Strong base | Ether |

| O-Sulfonylation | Tosyl chloride, Pyridine (B92270) | Tosylate |

| Nucleophilic Substitution | Nucleophile (e.g., NaN3) on Tosylate | Azide |

Reactivity at the Piperidine Nitrogen Atom

The nitrogen atom in the 1-ethylpiperidine-3,5-diol is a tertiary amine, making it a nucleophilic and basic center.

Salt Formation: As a base, the nitrogen readily reacts with acids to form piperidinium (B107235) salts. wikipedia.org

Quaternization: The nitrogen can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or a peroxy acid yields the corresponding N-oxide.

The lone pair of electrons on the nitrogen atom can also influence the reactivity of other parts of the molecule through space or through bond interactions. For instance, it can affect the acidity of the axial protons at the C2 and C6 positions.

Table 2: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Product Type |

| Salt Formation | Acid (e.g., HCl) | Piperidinium Salt |

| Quaternization | Alkyl halide (e.g., CH3I) | Quaternary Ammonium Salt |

| N-Oxidation | H2O2 or m-CPBA | N-Oxide |

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

While the piperidine ring is generally stable, under certain conditions, it can undergo ring-opening or ring-expansion reactions.

Ring-Opening: Reductive cleavage of the C-N bonds can be achieved under specific catalytic conditions, although this is a challenging transformation. Oxidative cleavage is also a possibility, for example, through the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide followed by hydrolysis to yield a diamine.

Ring-Expansion: Ring expansion of piperidine derivatives to azepanes can be achieved through various synthetic strategies, such as the dearomative ring-expansion of nitroarenes. rwth-aachen.de Another approach involves the rearrangement of prolinols via an aziridinium (B1262131) intermediate, which can lead to C3-substituted piperidines. nih.gov While not directly applicable to 1-ethylpiperidine-3,5-diol, these methods highlight the potential for skeletal rearrangements in substituted piperidines.

Analysis of Chemical Stability Under Various Reaction Conditions

The stability of 1-ethylpiperidine-3,5-diol is dependent on the reaction conditions.

Acidic Conditions: In strong acidic media, the nitrogen atom will be protonated, forming the piperidinium salt. The hydroxyl groups may be susceptible to elimination reactions, particularly at elevated temperatures, leading to the formation of unsaturated piperidine derivatives.

Basic Conditions: The compound is generally stable under basic conditions. The hydroxyl groups can be deprotonated to form alkoxides, which can then act as nucleophiles.

Oxidative Conditions: Strong oxidizing agents can lead to the oxidation of the hydroxyl groups to ketones and potentially ring cleavage. The tertiary amine is also susceptible to oxidation.

Reductive Conditions: The piperidine ring is generally resistant to reduction. However, catalytic hydrogenation under harsh conditions can potentially lead to ring opening.

The stability of related piperidine derivatives has been studied, for instance, N-methyl pyridinium (B92312) acetals have shown resistance to acid-catalyzed hydrolysis. researchgate.net

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of the two hydroxyl groups (cis or trans) and the conformation of the piperidine ring have a profound impact on the reactivity and selectivity of reactions. wikipedia.orgsaskoer.ca

Diastereoselectivity: In reactions involving the formation of a new stereocenter, the existing stereocenters at C3 and C5 will direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. wikipedia.org This is a key principle in diastereoselective reactions. wikipedia.orgsaskoer.ca For example, the reduction of a ketone at a position adjacent to a stereocenter is often diastereoselective.

Intramolecular Reactions: The relative orientation of the hydroxyl groups can influence the feasibility of intramolecular reactions. For example, the formation of a cyclic ether or acetal (B89532) by reaction with a carbonyl compound would be favored for the cis-diol. In a related piperidinediol derivative, the two hydroxyl groups were found to adopt a cis conformation with both being in axial positions. nih.gov

Reaction Rates: The steric hindrance posed by the ethyl group on the nitrogen and the conformation of the piperidine ring can affect the rates of reactions at both the hydroxyl groups and the nitrogen atom. For instance, an equatorially oriented substituent will generally be more reactive than an axially oriented one due to reduced steric hindrance.

The stereoselectivity in the synthesis of substituted piperidin-4-ols has been shown to be highly dependent on the reaction conditions and the nature of the substituents. nih.gov Similarly, the diastereoselectivity of 1,3-dipolar cycloadditions to form substituted pyrrolidines is influenced by the stereochemistry of the starting materials. nih.gov

Potential Applications of 1 Ethylpiperidine 3,5 Diol in Advanced Organic Synthesis

1-Ethylpiperidine-3,5-diol as a Chiral Building Block in Asymmetric Synthesis

The utility of a molecule in asymmetric synthesis hinges on its availability in an enantiomerically pure form. While direct asymmetric synthesis of 1-Ethylpiperidine-3,5-diol is not widely documented, established chemoenzymatic strategies for the closely related N-benzylpiperidine-3,5-diol provide a clear blueprint for accessing chiral versions of this scaffold. nih.govacs.org Research has demonstrated a divergent synthesis that begins with a mixture of achiral cis- and racemic trans-3,5-piperidine diol. researchgate.net Through a dynamic kinetic asymmetric transformation (DYKAT) using enzymes and a Ruthenium catalyst, this mixture can be efficiently converted into specific, enantiomerically enriched stereoisomers. nih.gov

This enzymatic resolution allows for the selective synthesis of key chiral intermediates, such as the cis-(3R,5S)-diacetate and the trans-(3R,5R)-hydroxy acetate. nih.gov These enantiopure compounds can then be hydrolyzed to yield the corresponding chiral diols. By analogy, applying this methodology or performing a subsequent N-ethylation would grant access to enantiopure (3R,5S)- and (3R,5R)-1-Ethylpiperidine-3,5-diol. These chiral diols are valuable building blocks, as the predefined stereocenters at the C3 and C5 positions can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex targets with high stereocontrol. nih.govsioc-journal.cn

Table 1: Key Stereoselective Transformations for Piperidine-3,5-diol Scaffolds Data derived from studies on N-benzylpiperidine-3,5-diol. nih.govacs.org

| Starting Material | Catalyst / Enzyme | Key Transformation | Enantiomerically Enriched Product |

| rac/meso-N-benzylpiperidine-3,5-diol mixture | Novozym 435 (Lipase) & Ru-catalyst | Dynamic Kinetic Asymmetric Transformation (DYKAT) | cis-(3R,5S)-N-benzylpiperidine-3,5-diyl diacetate |

| rac/meso-N-benzylpiperidine-3,5-diol mixture | Novozym 435 (Lipase) & Ru-catalyst | DYKAT (stopped at monoacetate stage) | trans-(3R,5R)-N-benzyl-5-hydroxypiperidin-3-yl acetate |

| cis-(3R,5S)-diacetate | K₂CO₃, MeOH | Selective deacetylation | cis-(3R,5S)-N-benzyl-5-hydroxypiperidin-3-yl acetate |

| cis-(3R,5S)-diacetate | K₂CO₃, MeOH | Full deacetylation | cis-(3R,5S)-N-benzylpiperidine-3,5-diol |

Scaffold for the Construction of Complex Nitrogen Heterocycles

The rigid, chair-like conformation of the piperidine (B6355638) ring makes it an excellent scaffold for orienting substituents in three-dimensional space. The hydroxyl groups at the C3 and C5 positions of 1-Ethylpiperidine-3,5-diol serve as versatile handles for the construction of more complex, often bicyclic, nitrogen heterocycles. organic-chemistry.org Such structures are common in natural alkaloids and are of significant interest in drug discovery. ntu.edu.sgresearchgate.netnih.gov

One synthetic strategy involves converting the diol into a precursor for intramolecular cyclization. For instance, the two hydroxyl groups can be transformed into good leaving groups, such as tosylates or mesylates. Subsequent reaction with a suitable dinucleophile, or a tethered nucleophile introduced elsewhere on the molecule, can lead to the formation of bridged or fused bicyclic systems. researchgate.net This approach is analogous to the well-established synthesis of cyclic amines from acyclic diols, where the diol is activated and then cyclized with a primary amine. organic-chemistry.orgsciengine.com

Furthermore, the diol can be used to construct fused ring systems like oxazolidines or related heterocycles through reactions with aldehydes or other electrophiles. mdpi.com The inherent stereochemistry of the diol starting material directly influences the stereochemistry of the newly formed ring, making this a powerful method for building complex polycyclic systems from a simple precursor. rsc.org

Precursor for the Synthesis of Advanced Derivatives and Analogs with Modified Functionality

The chemical reactivity of the two hydroxyl groups and the tertiary amine in 1-Ethylpiperidine-3,5-diol allows for the synthesis of a wide library of derivatives with modified functionalities. The ability to selectively functionalize one or both hydroxyl groups is a key advantage of this scaffold.

As demonstrated with the N-benzyl analog, selective mono-acetylation or di-acetylation can be achieved with high control, yielding compounds where the hydroxyl groups are masked or replaced with ester functionality. nih.govacs.org Beyond acetylation, a range of other esterifications and etherifications can be envisioned to modulate the molecule's properties, such as lipophilicity or hydrogen-bonding capacity.

Oxidation of the hydroxyl groups opens another avenue for derivatization. acs.org Selective oxidation of one alcohol would yield a β-hydroxy ketone (a 1-ethyl-5-hydroxypiperidin-3-one), while oxidation of both would produce the corresponding diketone (1-ethylpiperidine-3,5-dione). These carbonyl functionalities are valuable intermediates for subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Grignard additions, or Wittig reactions, dramatically expanding the range of accessible analogs. nih.govscispace.com

Table 2: Potential Derivatives of 1-Ethylpiperidine-3,5-diol and Their Synthesis

| Derivative Class | Example Product | Reagents/Conditions | Modified Functionality |

| Di-ester | 1-Ethylpiperidine-3,5-diyl diacetate | Acetic anhydride, Pyridine (B92270) | Ester groups |

| Mono-ester | 1-Ethyl-5-hydroxypiperidin-3-yl acetate | Enzymatic acetylation (e.g., Novozym 435) | One ester, one alcohol |

| Di-ether | 1-Ethyl-3,5-dimethoxypiperidine | NaH, Methyl iodide | Ether groups |

| Keto-alcohol | 1-Ethyl-5-hydroxypiperidin-3-one | Selective oxidation (e.g., PCC, DMP) | Ketone, Alcohol |

| Di-ketone | 1-Ethylpiperidine-3,5-dione | Stronger oxidation (e.g., Swern, Jones) | Two ketone groups |

| Di-sulfonate | 1-Ethylpiperidine-3,5-diyl bis(tosylate) | TsCl, Pyridine | Tosylate leaving groups |

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to principles of atom and step economy. organic-chemistry.org 1-Ethylpiperidine-3,5-diol and its derivatives are well-suited to participate in several classes of MCRs, enabling the rapid generation of molecular diversity.

The hydroxyl groups of the diol can act as the nucleophilic alcohol component in the Passerini three-component reaction . researchgate.net By reacting 1-Ethylpiperidine-3,5-diol with an aldehyde and an isocyanide, an α-acyloxy amide could be formed, tethering a complex side chain to the piperidine scaffold through one of the oxygen atoms.

Alternatively, derivatives of the diol can serve as key components. For example, the oxidation product, 1-ethylpiperidine-3,5-dione, could function as the carbonyl component in an Ugi four-component reaction . mdpi.com Reacting this diketone with a primary amine, a carboxylic acid, and an isocyanide could potentially lead to the formation of highly complex bis-amide structures, with new substituents installed at the C3 or C5 positions. nih.gov Similarly, the diketone could be a substrate in other MCRs that utilize carbonyl compounds, such as the Biginelli or Hantzsch reactions, to generate novel fused heterocyclic systems. organic-chemistry.org The use of this scaffold in MCRs provides a highly efficient pathway to novel and complex drug-like molecules.

Table 3: Potential Multi-Component Reactions Involving 1-Ethylpiperidine-3,5-diol Derivatives

| Multi-Component Reaction | Role of Piperidine Derivative | Other Components | General Product Structure |

| Passerini Reaction | Alcohol Component (as the diol) | Aldehyde, Isocyanide | α-Acyloxy amide attached to the piperidine ring |

| Ugi Reaction | Carbonyl Component (as the diketone) | Amine, Carboxylic Acid, Isocyanide | Complex bis-amide built upon the piperidine scaffold |

| Petasis Reaction | Potential Amine/Diol Substrate | Aldehyde, Organoboronic Acid | Substituted amino alcohol derivative |

| Biginelli Reaction | Carbonyl Component (as the diketone) | Aldehyde, Urea/Thiourea | Dihydropyrimidinone fused to the piperidine ring |

Future Directions and Emerging Research Avenues in 1 Ethylpiperidine 3,5 Diol Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1-Ethylpiperidine-3,5-diol, research is anticipated to move beyond classical multi-step procedures towards more elegant and sustainable methodologies. A primary focus will be the development of catalytic asymmetric syntheses to afford enantiomerically pure forms of the diol, which is crucial for pharmacological applications.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiopure stereoisomers, high atom economy | Development of novel chiral catalysts (metal-based or organocatalysts) |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Reactor design, optimization of reaction conditions, integration of in-line purification |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme screening and engineering for specific transformations |

Integration of Advanced Spectroscopic Tools for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is pivotal for the optimization of synthetic routes. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of 1-Ethylpiperidine-3,5-diol is a significant area for future research. Techniques such as Process Analytical Technology (PAT), including ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, can provide invaluable data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

This real-time data facilitates a more profound understanding of the reaction landscape, enabling precise control over critical process parameters to maximize yield and minimize impurity formation. Furthermore, the coupling of these spectroscopic tools with automated reaction platforms can pave the way for self-optimizing synthetic processes.

Application of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The synergy between computational chemistry and experimental synthesis is set to revolutionize the field. Machine learning (ML) and artificial intelligence (AI) algorithms can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes to 1-Ethylpiperidine-3,5-diol and its derivatives. These predictive models can significantly reduce the number of trial-and-error experiments required, thereby accelerating the discovery of optimal reaction conditions.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in 1-Ethylpiperidine-3,5-diol—a tertiary amine and two secondary alcohols—offers a playground for exploring novel reactivity. Future research will likely focus on the selective functionalization of the hydroxyl groups, either individually or simultaneously. This could involve the development of novel protecting group strategies or the use of catalysts that can differentiate between the two hydroxyls based on their stereochemical environment.

Furthermore, the interplay between the nitrogen atom and the hydroxyl groups could lead to interesting intramolecular transformations. For instance, the development of catalytic systems that promote novel ring-opening or ring-expansion reactions of the piperidine (B6355638) core, triggered by the hydroxyl groups, could lead to the synthesis of entirely new heterocyclic scaffolds.

Expanding the Scope of 1-Ethylpiperidine-3,5-diol as a Versatile Building Block in Diverse Chemical Research Fields

The true potential of 1-Ethylpiperidine-3,5-diol lies in its application as a versatile building block for the synthesis of more complex molecules. In medicinal chemistry, it can serve as a scaffold for the generation of libraries of compounds for screening against various biological targets. The diol functionality provides convenient handles for the introduction of diverse substituents, allowing for a systematic exploration of structure-activity relationships.

In the realm of materials science, 1-Ethylpiperidine-3,5-diol could be explored as a monomer for the synthesis of novel polymers with unique properties. The presence of both hydrogen bond donors (hydroxyls) and a tertiary amine could lead to materials with interesting self-assembly characteristics or pH-responsive behavior. Its incorporation into metal-organic frameworks (MOFs) or coordination polymers is another exciting avenue that could yield materials with applications in catalysis, gas storage, or sensing.

| Research Field | Potential Application of 1-Ethylpiperidine-3,5-diol | Key Research Objectives |

| Medicinal Chemistry | Scaffold for drug discovery | Synthesis of compound libraries, structure-activity relationship studies |

| Materials Science | Monomer for novel polymers, component of MOFs | Development of functional materials with tailored properties |

| Catalysis | Ligand for metal catalysts | Design of novel catalytic systems for asymmetric synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.